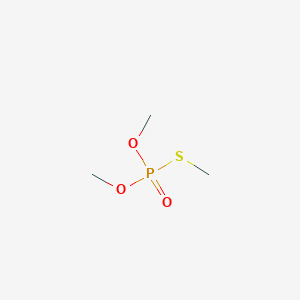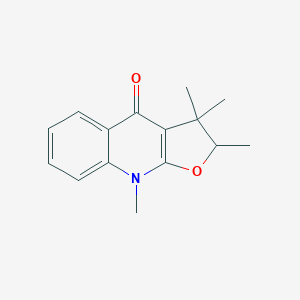
Ifflaiamina
Descripción general
Descripción
Ifflaiamine is a natural alkaloid compound isolated from the wood of Flindersia ifflaiana F. Muell . It has a molecular formula of C15H17NO2 and a molecular weight of 243.3 g/mol . This compound is known for its unique furoquinoline structure, which contributes to its distinct chemical properties .
Aplicaciones Científicas De Investigación
Ifflaiamine has several applications in scientific research:
Mecanismo De Acción
Target of Action
Ifflaiamine (IFLA) is a synthetic compound derived from acridone The specific primary targets of Ifflaiamine are currently not well-documented in the literature
Mode of Action
It is known that the interaction between a drug and its target can be complex and multifaceted . The drug may bind to its target, altering its function and leading to changes at the cellular level. The specific interactions between Ifflaiamine and its targets remain to be elucidated.
Biochemical Pathways
It is known that drugs can influence various biochemical pathways, leading to downstream effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of a drug These factors can include temperature, pH, and the presence of other substances
Métodos De Preparación
Ifflaiamine is primarily obtained through natural extraction from the wood of Flindersia ifflaiana . The extraction process involves the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate . The compound can also be synthesized through a series of chemical reactions involving the formation of the furoquinoline structure. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions.
Análisis De Reacciones Químicas
Ifflaiamine undergoes various chemical reactions, including:
Oxidation: Ifflaiamine can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert ifflaiamine into its reduced forms, altering its chemical properties.
Substitution: Ifflaiamine can participate in substitution reactions, where functional groups on the furoquinoline ring are replaced by other groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Ifflaiamine is unique due to its modified furoquinoline structure. Similar compounds include other alkaloids with quinoline or furoquinoline structures, such as:
Quinoline: A basic structure found in many alkaloids.
Furoquinoline: A related structure with a fused furan ring.
Compared to these compounds, ifflaiamine’s unique modifications confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2,3,3,9-tetramethyl-2H-furo[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-15(2,3)12-13(17)10-7-5-6-8-11(10)16(4)14(12)18-9/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMLMDURILOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)N(C3=CC=CC=C3C2=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structure of Ifflaiamine?
A1: Ifflaiamine is a furoquinoline alkaloid, meaning it contains a furan ring fused to a quinoline core. This particular alkaloid exhibits a unique structural modification compared to other furoquinolines. [, ] Its structure was first elucidated from the wood of Flindersia ifflaiana F. Muell., an Australian tree species. []
Q2: Has Ifflaiamine been found in other plant species besides Flindersia ifflaiana?
A2: Yes, Ifflaiamine has also been isolated from the root barks of Dictamnus dasycarpus. [] This finding marked the first time this compound was isolated from the Dictamnus genus. []
Q3: Were there any attempts to synthesize Ifflaiamine?
A3: Yes, researchers investigated the synthesis of Ifflaiamine through the Claisen rearrangement of a specific precursor, 1-methyl-4-(3-methylbut-2-enyloxy)2-quinolone. [] This reaction led to several products, including a key intermediate that could be converted to Ifflaiamine after further chemical transformations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate;hydrochloride](/img/structure/B121372.png)
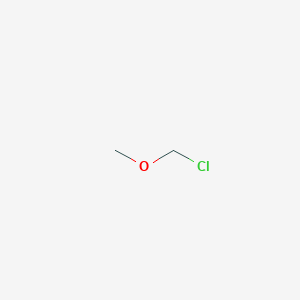




![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)
![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)
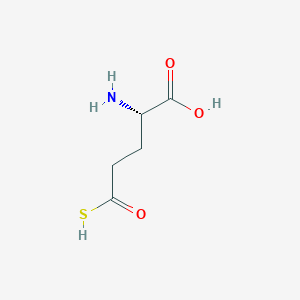
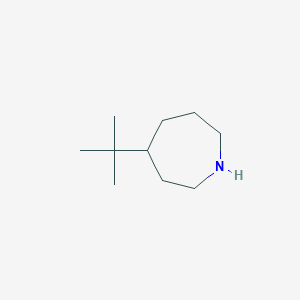
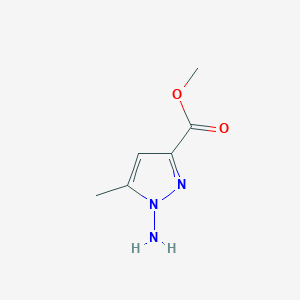
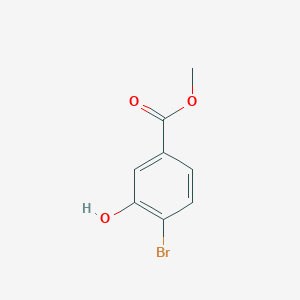
![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)
